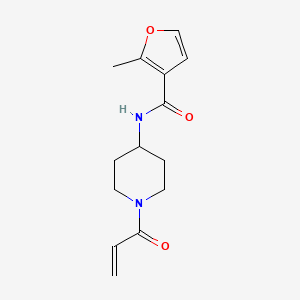
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide, also known as MPFC, is a novel compound that has been gaining attention in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide is not fully understood, but it has been shown to modulate various signaling pathways in cells. It has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and activate the AMPK pathway, which is involved in energy metabolism. 2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, inducing apoptosis, and inhibiting cell growth and survival. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
将来の方向性
There are several future directions for 2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide research, including further studies on its mechanism of action and its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, research could focus on improving the solubility of 2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide and developing more effective methods for its delivery to cells and tissues. Overall, 2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide has shown promise in scientific research applications and has the potential to be a valuable tool for understanding and treating various diseases.
合成法
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide can be synthesized using various methods, including the reaction of 2-methylfuran-3-carboxylic acid with N-(1-prop-2-enoylpiperidin-4-yl)amine. This reaction can be carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). The resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide has been studied for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, 2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease.
特性
IUPAC Name |
2-methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-13(17)16-7-4-11(5-8-16)15-14(18)12-6-9-19-10(12)2/h3,6,9,11H,1,4-5,7-8H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKBFFVKIRFEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

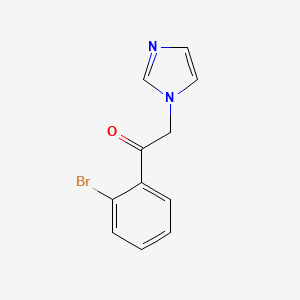
![7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938701.png)
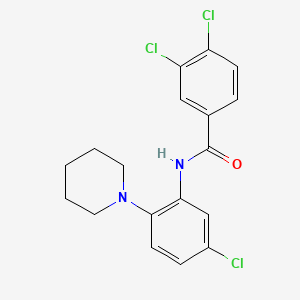
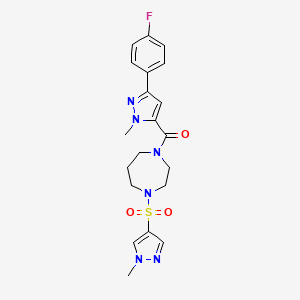
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2938704.png)
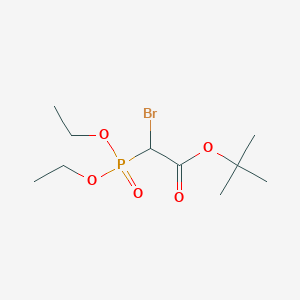
![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)
![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)
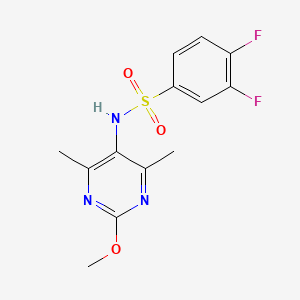
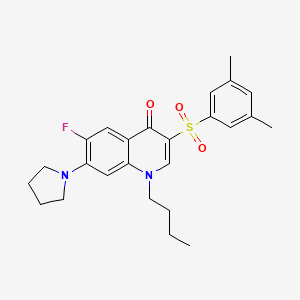
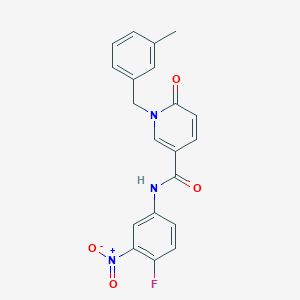
![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)
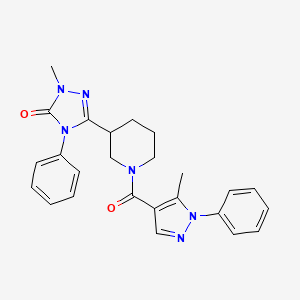
![ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2938723.png)